molecular formula C12H13NO3S B2564559 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione CAS No. 344266-10-0

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione

Cat. No.: B2564559
CAS No.: 344266-10-0
M. Wt: 251.3
InChI Key: WCZTUKQWPLKMRM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione is a chemical compound that belongs to the class of thiomorpholine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the thiomorpholine ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 4-methoxyphenyl isothiocyanate with 2-methylthiomorpholine-3,5-dione under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously collected. This approach allows for better control over reaction conditions and higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.

    Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in the breakdown of neurotransmitters. By inhibiting MAO-A, the compound can increase the levels of neurotransmitters in the brain, leading to potential antidepressant effects. Additionally, the compound may interact with other molecular pathways, including the nitric oxide (NO) pathway, which is involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds such as 4-methoxyphenylpiperazine and 4-methoxyamphetamine share structural similarities with 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione.

    Thiomorpholine derivatives: Other thiomorpholine derivatives, such as 2-methylthiomorpholine and 3,5-dione derivatives, also exhibit similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-methylthiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-8-12(15)13(11(14)7-17-8)9-3-5-10(16-2)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZTUKQWPLKMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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